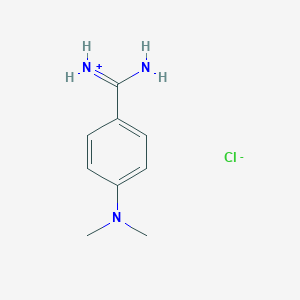

4-(Dimethylamino)benzimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzimidamide hydrochloride, also known as DBH, is a chemical compound that has been extensively studied in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 209.7 g/mol. DBH has been found to have various applications in the field of biochemistry and physiology due to its unique properties.

Scientific Research Applications

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), closely related to 4-(Dimethylamino)benzimidamide hydrochloride, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed investigations into its reaction mechanism have revealed that it directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with nucleophilic substrates to release acylation products and regenerate the catalyst (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of various chemical structures. For example, 4-(N,N-dimethylamino)phenylethyne was prepared through the Wittig reaction, followed by hydrochloric acid elimination, leading to the creation of charge-transfer complexes with various acceptors (Rodríguez et al., 1996). Additionally, the compound has been utilized in the synthesis and characterization of novel N5-(2-substituted benzylidene)-N2, N2-dimethyl/N4-phenyl pyrimidine-2,4,5-triamine/pyrimidine-4,5-diamine as antimicrobial agents (Rao, Rao, & Koteswara, 2020).

Photometric and Qualitative Analysis

The compound has been explored as a reagent for selenium, where it forms red-colored compounds with an absorption maximum in the visible region, demonstrating its potential as a photometric and qualitative reagent with high selectivity and sensitivity (Demeyere & Hoste, 1962).

Chemical Library Generation

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative of this compound, has been used to generate a structurally diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).

Kinetic and Oxidation Studies

4-(Dimethylamino)pyridine has been synthesized and used in the study of kinetics and oxidation reactions of alcohols, providing insights into reaction mechanisms and the influence of various factors on reactivity (Kim, Park, & Kim, 2013).

Cardiotonic Activity Studies

In medical chemistry, derivatives of this compound have been synthesized and evaluated for their cardiotonic activity, demonstrating the potential of these compounds in therapeutic applications (Dorigo et al., 1996).

Properties

IUPAC Name |

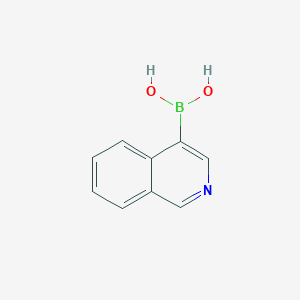

4-(dimethylamino)benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUFWHOMWWNKFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673682 |

Source

|

| Record name | 4-(Dimethylamino)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180507-22-6 |

Source

|

| Record name | 4-(Dimethylamino)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)

![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)